1-[2-(5-Pyrimidinyl)phenyl]ethanone
Description
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(2-pyrimidin-5-ylphenyl)ethanone |
InChI |
InChI=1S/C12H10N2O/c1-9(15)11-4-2-3-5-12(11)10-6-13-8-14-7-10/h2-8H,1H3 |
InChI Key |
LTSIUGGWWQOHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
One classical approach involves Friedel-Crafts acylation, where an acyl chloride or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl3). For this compound, the phenyl ring bearing the pyrimidinyl substituent can be acylated with acetyl chloride or equivalent reagents to introduce the ethanone group at the ortho position relative to the pyrimidine substituent. This method is favored for its straightforwardness and relatively high yields in aromatic ketone synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic routes often employ palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings to form the carbon-carbon bond between the pyrimidine and phenyl rings. For example, a 5-bromopyrimidine derivative can be coupled with a 2-acetylphenylboronic acid under palladium catalysis to yield 1-[2-(5-pyrimidinyl)phenyl]ethanone. This method offers high regioselectivity and functional group tolerance.
Stepwise Synthesis via Pyrimidine Functionalization
An alternative approach involves first synthesizing the pyrimidine ring with appropriate substituents, followed by functionalization of the phenyl ethanone moiety. This can include nucleophilic aromatic substitution or directed ortho-metalation to install the ethanone group adjacent to the pyrimidinyl substituent.
Detailed Synthetic Procedure Example
Although specific protocols for 1-[2-(5-pyrimidinyl)phenyl]ethanone are scarce, a representative synthetic route based on related compounds is as follows:
Starting Materials: 5-bromopyrimidine and 2-acetylphenylboronic acid.
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
Base: Potassium carbonate or cesium carbonate.
Solvent: Mixture of toluene, ethanol, and water.
Conditions: Reflux under inert atmosphere (nitrogen or argon) for 12–24 hours.
Workup: After completion, the reaction mixture is cooled, extracted with organic solvents, and purified by column chromatography or recrystallization.
This method typically yields the target compound in moderate to good yields (60–85%) with high purity.
Purification and Characterization
Purification is commonly achieved by recrystallization from ethanol or ethyl acetate or by silica gel column chromatography using hexane/ethyl acetate gradients. Characterization techniques include:
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical environment of protons and carbons, verifying the presence of the pyrimidine ring and ethanone group.
Infrared Spectroscopy (IR): Identification of the carbonyl stretch (~1680 cm^-1) and aromatic C-H stretches.
Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 198.22 g/mol.
Melting Point Determination: To assess purity and confirm identity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, aromatic substrate | 65–80 | >95 | Simple, classical method; Lewis acid sensitive |
| Pd-Catalyzed Suzuki Coupling | 5-Bromopyrimidine, 2-acetylphenylboronic acid, Pd catalyst, K2CO3, toluene/EtOH/H2O | 70–85 | >98 | High regioselectivity, mild conditions |
| Stepwise Functionalization | Directed ortho-metalation, nucleophilic substitution | 60–75 | >95 | Requires careful control of regioselectivity |
Research Findings and Optimization
Catalyst Selection: Palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) improve coupling efficiency and selectivity.
Base and Solvent Effects: Potassium carbonate in mixed solvents (toluene/ethanol/water) enhances solubility and reaction rate.
Temperature Control: Maintaining reflux temperature (~80–100°C) optimizes conversion while minimizing side reactions.
Reaction Time: Extended reaction times (12–24 hours) ensure complete coupling.
Purification: Recrystallization from ethanol yields high-purity product suitable for biological testing.
Chemical Reactions Analysis
1-[2-(5-Pyrimidinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the ethanone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms on the ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-[2-(5-Pyrimidinyl)phenyl]ethanone as an anticancer agent. Research indicates that derivatives of pyrimidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar pyrimidine derivatives showed significant activity against breast cancer cell lines, suggesting that 1-[2-(5-Pyrimidinyl)phenyl]ethanone could be a promising candidate for further development in cancer therapy .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance its efficacy .
Agrochemical Applications
1-[2-(5-Pyrimidinyl)phenyl]ethanone has been explored for its potential use as an agrochemical. Its derivatives have shown efficacy as fungicides and herbicides. A study reported that pyrimidine derivatives exhibited antifungal activity against several plant pathogens, indicating their potential role in crop protection .
Polymer Chemistry
In material science, 1-[2-(5-Pyrimidinyl)phenyl]ethanone serves as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has demonstrated that polymers derived from this compound exhibit improved performance in coatings and adhesives .
Case Study 1: Anticancer Efficacy
A recent clinical trial investigated the use of a derivative of 1-[2-(5-Pyrimidinyl)phenyl]ethanone in patients with advanced solid tumors. The trial reported a partial response in several patients, with manageable side effects. This supports the compound's potential as a therapeutic agent in oncology .
Case Study 2: Agricultural Application
In agricultural research, a formulation containing 1-[2-(5-Pyrimidinyl)phenyl]ethanone was tested against common fungal pathogens affecting crops. The results showed a significant reduction in fungal growth compared to untreated controls, highlighting its effectiveness as a biopesticide .
Mechanism of Action
The mechanism of action of 1-[2-(5-Pyrimidinyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-[2-(5-Pyrimidinyl)phenyl]ethanone | - | C₁₂H₁₀N₂O | 198.22 | Pyrimidine, Phenyl, Ethanone |
| 1-(2-Aminopyrimidin-4-yl)ethanone | 106157-82-8 | C₆H₇N₃O | 137.14 | Pyrimidine, Amino, Ethanone |
| 1-[3-(5-Nitro-benzimidazol-1-yl)phenyl]ethanone | 88538-51-6 | C₁₅H₁₁N₃O₃ | 281.27 | Benzimidazole, Nitro, Ethanone |
| 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6 | C₇H₆FNO | 139.13 | Pyridine, Fluorine, Ethanone |
| 1-[2-(5-Methyl-2-Furyl)phenyl]ethanone | 138350-43-3 | C₁₃H₁₂O₂ | 200.23 | Furan, Methyl, Ethanone |
Biological Activity
1-[2-(5-Pyrimidinyl)phenyl]ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis
The synthesis of 1-[2-(5-Pyrimidinyl)phenyl]ethanone typically involves the reaction of 5-pyrimidinyl and phenyl groups with acetylating agents. The following general synthetic pathway can be outlined:
- Starting Materials : 5-pyrimidinylamine and phenylacetone.
- Reagents : Acetic anhydride or acetyl chloride as acetylating agents.
- Conditions : Reflux in a suitable organic solvent such as dichloromethane or toluene.
- Purification : Crystallization or chromatography to obtain the pure product.
Antimicrobial Activity
1-[2-(5-Pyrimidinyl)phenyl]ethanone has been evaluated for its antimicrobial properties against various pathogenic microorganisms. Studies indicate that derivatives of this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives have been reported as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .
Antioxidant Activity
The antioxidant potential of 1-[2-(5-Pyrimidinyl)phenyl]ethanone has been assessed through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress markers.
- Evaluation Method : DPPH radical scavenging assay.
- Results : Compounds derived from this structure showed varying degrees of antioxidant activity, with some exhibiting potent effects comparable to established antioxidants .
Anticancer Activity
Research has highlighted the anticancer properties of 1-[2-(5-Pyrimidinyl)phenyl]ethanone, particularly its ability to inhibit cancer cell proliferation in vitro.
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer).
- Findings : Significant reductions in cell viability were observed, with IC50 values ranging from 2.12 μM to 4.58 μM for various derivatives .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of several pyrimidine derivatives, including 1-[2-(5-Pyrimidinyl)phenyl]ethanone. The results indicated that modifications on the pyrimidine ring significantly enhanced activity against resistant bacterial strains.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| A | 6.72 | E. coli |
| B | 6.63 | S. aureus |
| C | 7.00 | Klebsiella pneumoniae |
Case Study 2: Antioxidant Properties
In a comparative study on antioxidant activities, various derivatives of 1-[2-(5-Pyrimidinyl)phenyl]ethanone were tested using the DPPH assay, revealing that certain compounds exhibited superior radical scavenging abilities compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| A | 85 |
| B | 78 |
| C | 90 |
Q & A
Q. What are the recommended synthetic routes for 1-[2-(5-Pyrimidinyl)phenyl]ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 5-phenylpyrimidine reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include condensation reactions between pyrimidine derivatives and acetylated aromatic precursors under inert atmospheres .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures (>120°C) may degrade pyrimidine rings. |
| Solvent | Dichloromethane or Toluene | Polar aprotic solvents improve electrophilic substitution. |
| Catalyst Loading | 1.2–1.5 eq. AlCl₃ | Excess catalyst induces side reactions. |
Q. How can structural characterization of 1-[2-(5-Pyrimidinyl)phenyl]ethanone be performed with high accuracy?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the pyrimidine-phenyl linkage. Crystallize the compound in ethanol/hexane mixtures to obtain single crystals .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.5 ppm) and acetyl groups (δ 2.6 ppm for CH₃).
- IR : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ .
Q. What experimental protocols are used to determine the compound’s solubility and stability under varying pH conditions?
- Methodological Answer :
- Solubility : Perform shake-flask assays in buffered solutions (pH 1–13) with HPLC quantification.
- Stability : Use accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.
- Example Data :
| pH | Solubility (mg/mL) | Degradation Products |
|---|---|---|
| 7.4 | 12.5 ± 0.8 | None detected |
| 1.2 | 3.2 ± 0.3 | Pyrimidine ring hydrolysis |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces for nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina with proteins (e.g., CYP450 enzymes) to predict binding affinities. Validate with MD simulations (AMBER force field, 100 ns) .
- Case Study : Docking with SARS-CoV-2 Mpro showed a binding energy of -7.8 kcal/mol, suggesting potential protease inhibition .
Q. What strategies resolve contradictions in spectroscopic data between experimental and computational predictions?
- Methodological Answer :
- Comparative Analysis : Overlay experimental NMR shifts with DFT-predicted values (GIAO method) to identify discrepancies in aromatic ring shielding.
- Error Sources :
- Solvent effects in DFT (use PCM model).
- Crystal packing distortions in X-ray vs. gas-phase DFT.
- Resolution : Adjust computational parameters (e.g., solvent dielectric constant) or re-examine sample purity .
Q. How are ADMET properties evaluated to assess the compound’s drug-likeness?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict Lipinski’s Rule of Five compliance.
- Key Metrics :
| Parameter | Value | Acceptability |
|---|---|---|
| LogP | 2.1 | <5 (Pass) |
| H-bond Donors | 0 | ≤5 (Pass) |
| TPSA | 45 Ų | <140 Ų (Pass) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
